molecular formula C11H10BrNO B1438196 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 433335-72-9

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B1438196
CAS RN: 433335-72-9
M. Wt: 252.11 g/mol
InChI Key: CDJRALKVAHFNMJ-UHFFFAOYSA-N
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Description

“2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8BrNO . Its average mass is 238.081 Da and its monoisotopic mass is 236.978912 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 380.4±17.0 °C at 760 mmHg, and a flash point of 183.9±20.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.58 .

Scientific Research Applications

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione and its Derivatives

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, a bisindole alkaloid isolated from marine sponges, and its derivatives like 6-bromoindole-3-carbaldehyde and tryptamine, have been studied for their chemical properties. These compounds are interesting for their complex structures and potential biological activities (McKay et al., 2002).

Amine-Induced Rearrangements in Indole Derivatives

2-Bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones undergo rearrangements with primary amines, leading to the formation of various compounds like α-substituted indole-3-acetamides and β-substituted tryptamines. These reactions showcase the chemical versatility of indole compounds in synthetic chemistry (Sanchez & Parcell, 1990).

Biological Applications and Evaluations

Antimicrobial and Antifungal Properties

Several indole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies provide insights into the potential of indole-based compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020; Sherekar et al., 2021).

Structural and Crystallographic Analysis

The synthesis, crystallographic analysis, and molecular interactions of various indole derivatives, such as 5-methyl-6-acetyl substituted indole and gramine, have been explored to understand their structural properties and potential applications (Kukuljan et al., 2016).

Future Directions

Indole derivatives, including “2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, mechanism of action, and safety profile of this compound.

Biochemical Analysis

Biochemical Properties

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that can either activate or inhibit the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications and side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or inhibiting specific enzymes. At high doses, it can cause toxic or adverse effects, including cellular damage and altered physiological functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance. These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-bromo-1-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJRALKVAHFNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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